Thiocysteine

Vue d'ensemble

Description

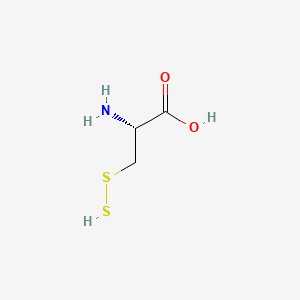

S-Mercaptocysteine: est un composé organique appartenant à la classe des L-cystéine-S-conjugués. Il est caractérisé par la présence d'un groupe thio conjugué à la L-cystéine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La S-Mercaptocysteine peut être synthétisée par diverses méthodes. Une approche courante implique la réaction de la L-cystéine avec des réactifs contenant du soufre dans des conditions contrôlées. La réaction nécessite généralement un solvant approprié et un catalyseur pour faciliter la formation du produit souhaité .

Méthodes de production industrielle: : La production industrielle de S-Mercaptocysteine implique souvent l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Cela peut inclure l'utilisation de techniques avancées telles que des réacteurs à flux continu et des systèmes de synthèse automatisés pour assurer une production cohérente et évolutive .

Analyse Des Réactions Chimiques

Types de réactions: : La S-Mercaptocysteine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence du groupe thio et de l'ossature de l'acide aminé .

Réactifs et conditions courants: : Les réactifs courants utilisés dans les réactions de S-Mercaptocysteine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le pH et le solvant, jouent un rôle crucial dans la détermination de l'issue de ces réactions .

Principaux produits formés: : Les principaux produits formés à partir des réactions de S-Mercaptocysteine dépendent du type de réaction spécifique. Par exemple, les réactions d'oxydation peuvent produire des disulfures, tandis que les réactions de réduction peuvent produire des thiols. Les réactions de substitution peuvent conduire à la formation de divers dérivés avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Chimie: : En chimie, la S-Mercaptocysteine est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie: : En recherche biologique, la S-Mercaptocysteine est étudiée pour son rôle dans les processus cellulaires et son potentiel comme agent thérapeutique. Il a été démontré qu'elle possédait des propriétés antioxydantes et pourrait jouer un rôle dans la modulation des états redox cellulaires .

Médecine: : En médecine, la S-Mercaptocysteine est étudiée pour ses applications thérapeutiques potentielles, y compris son utilisation comme agent anticancéreux. Des études ont montré qu'elle peut induire l'arrêt du cycle cellulaire et promouvoir l'apoptose dans les cellules cancéreuses .

Industrie: : Dans le secteur industriel, la S-Mercaptocysteine est utilisée dans la production de divers produits pharmaceutiques et produits chimiques fins. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire précieux dans la synthèse de molécules complexes .

Mécanisme d'action

Mécanisme d'action: : Le mécanisme par lequel la S-Mercaptocysteine exerce ses effets implique son interaction avec les cibles et les voies cellulaires. Il a été démontré qu'elle modulait l'activité des enzymes impliquées dans la régulation redox et l'apoptose. Par exemple, elle peut activer des protéines pro-apoptotiques et inhiber des protéines anti-apoptotiques, conduisant à la mort cellulaire programmée dans les cellules cancéreuses .

Cibles moléculaires et voies: : La S-Mercaptocysteine cible diverses voies moléculaires, y compris la voie apoptotique mitochondriale. Elle peut induire l'activation de Bax, diminuer l'expression de Bcl-2 et Bcl-X L, et par la suite activer la caspase-9 et la caspase-3, conduisant à l'apoptose .

Applications De Recherche Scientifique

Chemistry: : In chemistry, S-Mercaptocysteine is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, S-Mercaptocysteine is studied for its role in cellular processes and its potential as a therapeutic agent. It has been shown to exhibit antioxidant properties and may play a role in modulating cellular redox states .

Medicine: : In medicine, S-Mercaptocysteine is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells .

Industry: : In the industrial sector, S-Mercaptocysteine is used in the production of various pharmaceuticals and fine chemicals. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Mécanisme D'action

Mechanism of Action: : The mechanism by which S-Mercaptocysteine exerts its effects involves its interaction with cellular targets and pathways. It has been shown to modulate the activity of enzymes involved in redox regulation and apoptosis. For example, it can activate pro-apoptotic proteins and inhibit anti-apoptotic proteins, leading to programmed cell death in cancer cells .

Molecular Targets and Pathways: : S-Mercaptocysteine targets various molecular pathways, including the mitochondrial apoptotic pathway. It can induce the activation of Bax, decrease the expression of Bcl-2 and Bcl-X L, and subsequently activate caspase-9 and caspase-3, leading to apoptosis .

Comparaison Avec Des Composés Similaires

Comparaison avec d'autres composés similaires: : La S-Mercaptocysteine est souvent comparée à d'autres acides aminés contenant du soufre, tels que la S-allyl-L-cystéine et la S-allyl mercaptocysteine. Bien que ces composés partagent certaines similitudes structurales, la S-Mercaptocysteine est unique dans ses interactions spécifiques et ses effets sur les processus cellulaires .

Liste de composés similaires

- S-Allyl-L-Cysteine

- S-Allyl Mercaptocysteine

- L-Cysteine

- N-Acetylcysteine

Propriétés

IUPAC Name |

2-amino-3-(disulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKONSCREBSMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863591 | |

| Record name | 3-Disulfanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-32-4 | |

| Record name | Thiocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

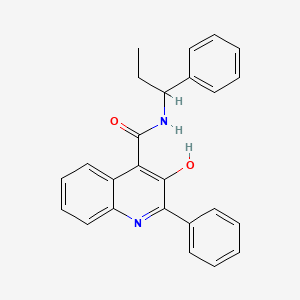

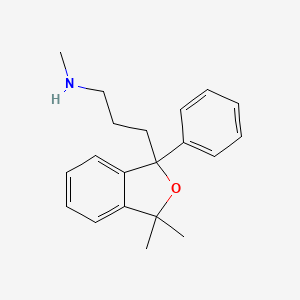

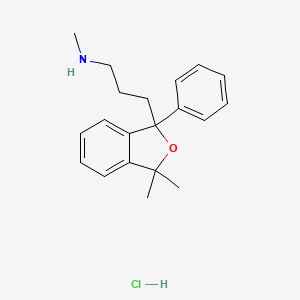

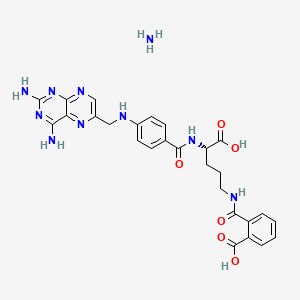

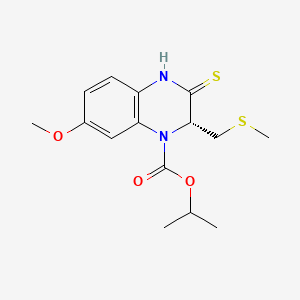

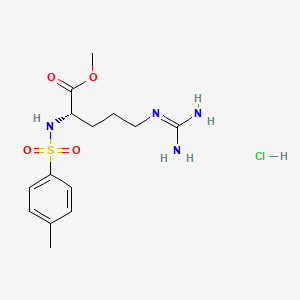

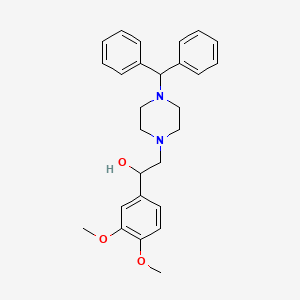

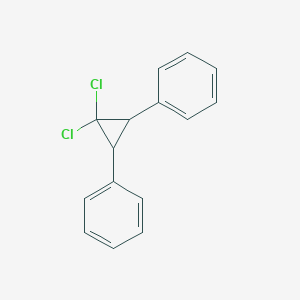

Feasible Synthetic Routes

A: Thiocysteine is not a standard amino acid incorporated during protein synthesis. Instead, it primarily arises from the enzymatic degradation of L-cystine by enzymes known as cystine lyases. [, , ]

A: Cystine lyases utilize a β-elimination mechanism to cleave the disulfide bond in L-cystine. This reaction generates this compound, pyruvate, and ammonia as products. [, , ]

A: The molecular formula of this compound is C3H7NO2S2, and its molecular weight is 153.21 g/mol. [, ]

A: this compound exhibits limited stability in aqueous solutions, rapidly decomposing to form cystine and elemental sulfur. [] This inherent instability poses challenges for its isolation and characterization.

A: Research suggests that this compound can act as a sulfur donor in certain biological processes. For example, it has been implicated in the formation of protein persulfides through S-sulfhydration. []

A: this compound can donate its sulfane sulfur atom to cysteine residues within proteins, leading to the formation of a persulfide bond (-S-SH). This post-translational modification can significantly impact protein function. []

A: Protein S-sulfhydration is an emerging area of research with implications for various cellular processes, including redox signaling, enzyme activity regulation, and protection against oxidative stress. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.